Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Lipophilicity ADME Prediction Medicinal Chemistry

A heterocyclic benzothiazole building block containing a 2-amino, 4-methoxy, and 6-carboxylate ester substitution pattern. Serves as a direct diazotization precursor to methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate. Validated as a synthetic intermediate for Tropifexor (LJN452) development. Ideal for medicinal chemists assessing 4-methoxy SAR effects on benzothiazole scaffolds.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
CAS No. 955886-84-7
Cat. No. B1428753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
CAS955886-84-7
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
InChIInChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
InChIKeySYZNSAWWLCRFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS 955886-84-7) Sourcing and Technical Overview


Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (CAS 955886-84-7) is a heterocyclic benzothiazole derivative characterized by a 2-amino group, a 4-methoxy substituent, and a 6-carboxylate methyl ester [1]. It serves as a versatile synthetic intermediate, particularly in the preparation of more complex benzothiazole-based molecules . The compound is available from multiple commercial suppliers with standard purity specifications ranging from 95% to 98% .

Why Generic Substitution of Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is Not Recommended


High-strength differential evidence for this compound is limited in the public domain. However, its unique substitution pattern—combining a 2-amino, 4-methoxy, and 6-carboxylate ester—cannot be directly replicated by common analogs such as methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) or 2-amino-4-methoxybenzothiazole (CAS 5464-79-9) [1]. The presence of both the 4-methoxy and 6-ester groups is critical for specific synthetic transformations, including diazotization/chlorination to yield methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate, a key intermediate in medicinal chemistry . Substitution with a less functionalized analog would preclude these downstream reactions and alter the physicochemical profile, as quantified below.

Quantitative Differentiation Guide for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate


Predicted Lipophilicity (XLogP3) Comparison with 4-Methoxy-Deficient Analog

The target compound exhibits a computed XLogP3 value of 1.9, which is identical to that of its 4-methoxy-deficient analog, methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) [1]. This indicates that the 4-methoxy substitution does not significantly alter predicted lipophilicity, a key parameter for membrane permeability. However, the presence of the additional methoxy group increases the molecular weight (238.27 vs. 208.24 g/mol) and hydrogen bond acceptor count (6 vs. 5), which may influence solubility and target binding.

Lipophilicity ADME Prediction Medicinal Chemistry

Hydrogen Bond Acceptor (HBA) Count Differential as a Determinant of Molecular Recognition

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, one more than its 4-methoxy-deficient analog (5 HBA) [1]. This additional HBA capacity arises from the oxygen atom of the 4-methoxy group. While the XLogP3 values are equivalent, the increased HBA count can alter the compound's interaction profile with biological targets, potentially enhancing affinity for enzymes or receptors that require additional hydrogen bonding interactions.

Hydrogen Bonding Structure-Activity Relationship Drug Design

Verified Utility as a Precursor in Diazotization/Chlorination Reactions

The compound is explicitly utilized as a starting material for the synthesis of methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate via a diazotization/chlorination sequence . This transformation, documented in the supporting information of a medicinal chemistry study on FXR agonists, proceeds with an 89% yield under optimized conditions (H3PO4, NaNO2, CuSO4, NaCl, 0°C to 20°C) . Analogs lacking the 4-methoxy or 6-ester groups would not yield the same product, underscoring the compound's specific utility in generating structurally defined intermediates.

Synthetic Intermediate FXR Agonist Process Chemistry

Rotatable Bond Count as a Proxy for Conformational Flexibility

The target compound features 3 rotatable bonds, compared to 2 rotatable bonds for the 4-methoxy-deficient analog [1]. The additional rotatable bond (the 4-methoxy group) may confer slightly increased conformational flexibility. While this is a modest difference, it can influence entropic contributions to binding and the compound's ability to adopt favorable orientations in a binding pocket.

Conformational Analysis Molecular Flexibility Ligand Efficiency

Recommended Research and Industrial Applications for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate


Synthesis of Advanced Benzothiazole Intermediates via Diazotization

Researchers requiring a chloro-substituted benzothiazole building block can utilize Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate as a direct precursor to methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate, a transformation reported with an 89% yield under optimized conditions . This application is not feasible with simpler analogs lacking the 4-methoxy or 6-ester groups.

Medicinal Chemistry SAR Studies Involving 4-Methoxy Substitution

The compound's 4-methoxy group provides an additional hydrogen bond acceptor and rotatable bond, distinguishing it from the 4-methoxy-deficient analog . Medicinal chemists exploring structure-activity relationships (SAR) around benzothiazole scaffolds can procure this compound to assess the impact of 4-methoxy substitution on target binding and pharmacokinetic properties.

Building Block for FXR Agonist Development Programs

The compound has been employed as a synthetic intermediate in the development of Tropifexor (LJN452), a non-bile acid FXR agonist . Procurement of this specific intermediate is essential for research groups working on FXR-targeted therapies for cholestatic liver diseases and NASH, as it provides a validated entry point into this chemical series.

Physicochemical Profiling of Benzothiazole Derivatives

Given its computed XLogP3 of 1.9 and defined hydrogen bond donor/acceptor counts , this compound serves as a reference standard for calibrating computational models or experimental assays designed to predict the ADME properties of benzothiazole-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.